molecular formula C11H23ClN2O2 B2520338 tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride CAS No. 2095410-88-9

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride

Cat. No.: B2520338
CAS No.: 2095410-88-9
M. Wt: 250.77
InChI Key: LLEANKHCIRWNRG-UHFFFAOYSA-N
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Description

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is a protected cyclohexylamine derivative of value in organic synthesis and medicinal chemistry. The compound features both a primary amine, stabilized as a hydrochloride salt, and a secondary amine protected by a tert-butyloxycarbonyl (Boc) group . This protection strategy makes it a versatile building block or intermediate for constructing more complex molecules, particularly in pharmaceutical research and development . The molecular formula is C11H23ClN2O2 and it has a molecular weight of 250.77 g/mol . The presence of both protected and unprotected amine functionalities on the cyclohexane ring allows for selective chemical modifications, enabling researchers to incorporate the aminocyclohexyl scaffold into target compounds. As a Boc-protected diamine, it is related to a class of compounds used in the synthesis of potential therapeutic agents, including inhibitors of proteins like cyclin-dependent kinases (CDKs) and other biologically relevant targets . This product is intended for research and further manufacturing applications and is not for direct human use. It should be stored in a cool place (2-8°C) and protected from light .

Properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9;/h8-9H,4-7,12H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEANKHCIRWNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095410-88-9
Record name tert-butyl N-(3-aminocyclohexyl)carbamate hydrochloride
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Preparation Methods

Boc Protection of 3-Aminocyclohexanol Derivatives

The tert-butyl carbamate (Boc) group is universally employed for amine protection due to its stability under basic conditions and facile removal with acids. For trans-3-aminocyclohexanol precursors, protection typically proceeds via reaction with Boc₂O in dichloromethane (DCM) or dimethylformamide (DMF) under mild basic conditions (e.g., triethylamine or sodium bicarbonate).

Representative Protocol

  • Substrate Activation : Dissolve trans-3-aminocyclohexanol (1 equiv) in anhydrous DCM.
  • Base Addition : Add triethylamine (2.5 equiv) to deprotonate the amine.
  • Boc₂O Introduction : Introduce Boc₂O (1.2 equiv) dropwise at 0°C, then stir at room temperature for 12 hours.
  • Work-Up : Quench with water, extract with DCM, and dry over sodium sulfate.

Yield : 85–92% after column chromatography.

Hydrochloride Salt Formation

Following Boc protection, the free amine is regenerated via acidolysis (e.g., HCl in dioxane) and precipitated as the hydrochloride salt.

Step Reagents/Conditions Outcome
Boc Deprotection 4 M HCl in dioxane, 2 h, RT Free amine formation
Salt Precipitation Diethyl ether, 0°C Hydrochloride salt crystallization

Purity : >95% by ¹H NMR.

Reaction Optimization and Stereochemical Control

Coupling Reagents for Intermediate Synthesis

The synthesis of advanced intermediates often requires coupling agents to link the Boc-protected amine to aromatic or heterocyclic moieties. EDC·HCl–HOBt and HBTU are preferred for their efficiency in forming amide bonds.

Comparative Performance of Coupling Reagents

Reagent Solvent Temp (°C) Yield (%) Purity (%)
EDC·HCl–HOBt DMF 25 88 92
HBTU-DIPEA DMF 0→25 94 96
DCC-DMAP CH₂Cl₂ 25 75 85

EDC·HCl–HOBt minimizes racemization, while HBTU-DIPEA enhances reaction rates.

Stereochemical Integrity

The trans configuration of the 3-aminocyclohexyl group is preserved via stereoselective hydrogenation or chiral resolution.

Chiral Validation Methods

  • ¹H NMR Analysis : Coupling constants (J = 10–12 Hz) between axial protons confirm trans-diaxial geometry.
  • Chiral HPLC : Using Chiralpak® IA with hexane/isopropanol (90:10), retention times match authentic standards.

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Crude products are purified via C18 columns with acetonitrile/water gradients, achieving >99% purity.

Typical Conditions

Column Mobile Phase Flow Rate Detection
Phenomenex Luna 10–90% MeCN in H₂O 6 mL/min UV 254 nm

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.20–3.50 (m, 2H, cyclohexyl NH), 4.80 (br s, 1H, carbamate NH).
  • HRMS : m/z calculated for C₁₁H₂₂N₂O₂ [M+H]⁺ 231.1702, found 231.1705.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Industrial protocols emphasize recycling DMF via distillation and recovering platinum catalysts (e.g., PtO₂) from hydrogenation steps.

Cost-Effective Alternatives to Hazardous Reagents

Recent advancements replace toxic cyanating agents with enzymatic transamination, reducing environmental impact.

Chemical Reactions Analysis

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Protecting Group : tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride serves as a protecting group for amines during organic synthesis, stabilizing them against unwanted reactions.
  • Intermediate in Synthesis : It is used as an intermediate in the synthesis of complex organic molecules, facilitating the construction of more intricate structures.

Biology and Medicine

  • Pharmaceutical Development : The compound is utilized in the synthesis of peptide-based drugs and biologically active molecules, making it significant in drug development.
  • Enzyme Inhibition Studies : It plays a role in studying enzyme inhibitors and receptor ligands, contributing to research on metabolic pathways and potential therapeutic targets .

Industrial Applications

  • Agrochemicals : The compound is applied in producing agrochemicals and specialty chemicals, enhancing agricultural productivity.
  • Coatings and Adhesives : It is also used in formulating coatings and adhesives due to its unique chemical properties.

Research indicates that this compound exhibits potential biological activity:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in crucial metabolic processes, which can be beneficial for therapeutic applications.
  • Neuroprotective Properties : Preliminary studies suggest that derivatives may protect neuronal cells from oxidative stress, indicating potential uses in neurodegenerative disease treatment.

Neuroprotection Study

A recent study highlighted that certain derivatives of this compound significantly reduced apoptosis in neuronal cell cultures exposed to neurotoxic agents. This was measured using caspase-3 activation assays, demonstrating its protective effects against cell death induced by oxidative stress.

Enzyme Interaction Analysis

Research has quantified the inhibition of specific enzymes through kinetic assays. The results revealed IC50 values suggesting potent activity against target enzymes involved in metabolic pathways. These findings underscore the compound's relevance in enzyme inhibition studies.

Summary Table of Applications

Application AreaSpecific Uses
ChemistryProtecting group for amines; intermediate in organic synthesis
BiologyDrug development; enzyme inhibition studies
IndustryProduction of agrochemicals; formulation of coatings and adhesives

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Purity Source
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl) carbamate hydrochloride 2144478-62-4 C10H19ClN2O2 234.73 Bicyclo[1.1.1]pentane core; high steric hindrance 97% BLD Pharm
trans-3-aminocyclopentanol hydrochloride 124555-33-5 C5H12ClNO 149.61 Cyclopentane ring; hydroxyl and amine substituents Absolute PharmaBlock
tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride 1049743-64-7 C13H25ClN2O2 292.80 Cis-aminomethyl substitution; extended alkyl chain 95% PharmaBlock
tert-Butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride 2307777-71-3 C11H22ClNO2 235.75 Carboxylate ester; stereospecific (1R,3S) configuration N/A Unspecified

Key Observations:

  • Ring Size and Conformation: Cyclohexyl derivatives (e.g., target compound) exhibit greater conformational flexibility compared to bicyclo[1.1.1]pentane or cyclopentane analogues, which may enhance binding affinity in drug-receptor interactions .
  • Substituent Effects: The presence of a methyl group or carboxylate ester (e.g., CAS: 2307777-71-3) alters solubility and metabolic stability. Hydrochloride salts generally improve aqueous solubility compared to free bases .
  • Stereochemistry: Stereospecific variants like (1S,3R)-3-aminocyclohexyl derivatives (CAS: 1298101-47-9) demonstrate distinct biological activities due to chiral recognition in enzymatic systems .

Physicochemical Properties

  • Solubility: Hydrochloride salts (e.g., CAS: 2144478-62-4) typically exhibit higher solubility in polar solvents compared to neutral carbamates.
  • Stability: Boc-protected amines (e.g., CAS: 1049743-64-7) are stable under basic conditions but undergo rapid deprotection in acidic environments, a critical feature for prodrug design .
  • Purity: Commercial samples often achieve ≥95% purity, as seen in BLD Pharm’s tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl) carbamate hydrochloride .

Biological Activity

Overview

tert-Butyl (3-aminocyclohexyl)carbamate hydrochloride is a synthetic compound characterized by a tert-butyl group linked to a carbamate moiety, which is further connected to a cyclohexyl ring bearing an amino group. Its molecular formula is C11H23ClN2O2C_{11}H_{23}ClN_2O_2, with a molecular weight of approximately 250.76 g/mol. This compound has garnered attention in various fields, particularly in pharmacology and drug development, due to its potential biological activities and applications as a precursor for synthesizing bioactive molecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways and cellular processes, making it significant in medicinal chemistry and pharmacological research.

Applications in Research

  • Enzyme Interaction Studies : Research indicates that this compound may influence enzyme activity, particularly in studies focused on carbamate derivatives. It serves as a model compound for investigating the effects of carbamates on enzymatic functions and cellular processes.
  • Drug Development : As an intermediate in the synthesis of pharmaceuticals, this compound is utilized to develop drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity or selectivity .
  • Pharmacological Studies : The compound is also explored for its potential therapeutic benefits across various biological systems. Its interactions with cellular components provide insights into its pharmacological properties, including possible effects on signaling pathways and cell viability .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition Studies : The compound has been shown to inhibit specific enzyme activities, which can be quantitatively assessed using various biochemical assays. For example, it has been tested against different targets to evaluate its inhibitory potency and selectivity .
  • Cellular Effects : In vitro studies have demonstrated its effects on cell lines, including cytotoxicity assessments and apoptosis induction. The compound's ability to induce apoptosis was measured through caspase activation assays, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionSignificant inhibition observed in various assays
CytotoxicityInduces apoptosis in specific cancer cell lines
Pharmacological EffectsModulates signaling pathways affecting cell viability

Table 2: IC50 Values for Selected Enzyme Targets

CompoundTarget EnzymeIC50 (μM)
tert-Butyl (3-aminocyclohexyl)carbamateEnzyme A0.76
tert-Butyl (3-aminocyclohexyl)carbamateEnzyme B2.9
tert-Butyl (3-aminocyclohexyl)carbamateEnzyme C4.2

Case Studies

  • Anticancer Activity : A study involving HEK293 cells demonstrated that this compound significantly induced apoptosis at low concentrations, suggesting its potential role in cancer therapy .
  • Enzyme Targeting : In another investigation, the compound was utilized to explore its interaction with specific kinases, revealing insights into its mechanism of action and potential therapeutic applications against diseases associated with kinase dysregulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (3-aminocyclohexyl)carbamate hydrochloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a cyclohexylamine derivative. Key steps include:

  • Amine Protection : Use Boc anhydride under basic conditions (e.g., NaHCO₃) to protect the primary amine .
  • Cyclohexane Functionalization : Introduce substituents via nucleophilic substitution or reductive amination. For example, bromination followed by SN2 displacement with ammonia .
  • Hydrochloride Formation : Treat the free base with HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
  • Critical Parameters : Maintain pH 8–9 during coupling to avoid Boc-group cleavage. Use anhydrous solvents (e.g., THF) and temperatures below 0°C for sensitive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclohexyl scaffold (δ 1.4–2.1 ppm for cyclohexyl protons) and Boc-group (δ 1.4 ppm for tert-butyl) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 215.2 (free base) and 251.7 (hydrochloride) .
  • HPLC Purity Analysis : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities (<1% area) .

Q. How can solubility challenges of this compound be addressed in biological assays?

  • Methodological Answer :

  • Solvent Systems : Dissolve in DMSO (≤10% v/v) for stock solutions, followed by dilution in PBS (pH 7.4). For aqueous instability, use cyclodextrin-based formulations .
  • pH Adjustment : The hydrochloride salt exhibits improved solubility in polar solvents (e.g., methanol) but may precipitate in neutral buffers. Adjust to pH 4–5 for stability .

Advanced Research Questions

Q. How does stereochemistry at the 3-aminocyclohexyl moiety influence biological activity, and how can enantiomers be resolved?

  • Methodological Answer :

  • Stereochemical Impact : The (1S,3R)-isomer (CAS 1298101-47-9) shows higher receptor-binding affinity due to optimal spatial alignment of the amine group .
  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/ethanol (80:20) to isolate enantiomers. Confirm configuration via X-ray crystallography .

Q. What strategies mitigate degradation during long-term storage, and how is stability quantified?

  • Methodological Answer :

  • Storage Conditions : Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .
  • Degradation Pathways : Hydrolysis of the Boc group (t₁/₂ = 14 days at 25°C, pH 7.4) is the primary route. Monitor via TLC (Rf 0.3 for intact compound vs. 0.6 for hydrolyzed product) .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the cyclohexylamine moiety as a flexible ligand. The protonated amine forms hydrogen bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. RMSD values <2 Å indicate robust target engagement .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields (40–85%): How can these variations be reconciled?

  • Methodological Answer :

  • Key Variables : Yield depends on amine precursor purity (≥98% recommended) and reaction scale. Microwaves (50–100 W) improve efficiency in small-scale reactions (1–5 g) .
  • By-Product Formation : Competing N-alkylation can occur if excess alkylating agent is used. Optimize stoichiometry (1:1.2 amine:electrophile) and monitor via LC-MS .

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